Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and materials science .
Preparation Methods
The synthesis of methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate typically involves cyclocondensation reactions. One common method is the Mg3N2-assisted one-pot synthesis, which involves the cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes . This method is efficient and yields the desired product with high purity.
Chemical Reactions Analysis
Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in medicinal chemistry for the development of new drugs, particularly for its potential anti-tuberculosis activity . Additionally, it is used in materials science for the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials .
Mechanism of Action
The mechanism of action of methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrimidine, which also have diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-3-5-12-6-11-8(9(7)12)10(13)14-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXJNGNYCZTTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=C(N=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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